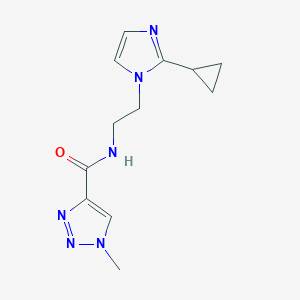
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds typically involves complex organic chemistry reactions. Unfortunately, specific synthesis methods for this compound are not available in the retrieved data.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the retrieved data .Physical And Chemical Properties Analysis
Specific physical and chemical properties of this compound are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Bonding Characteristics
The compound N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is related to chemical structures that exhibit unique bonding characteristics and electron density distribution. Research has highlighted the structural analysis of similar molecules, revealing non-planar configurations and delocalization of π-electron density within triazole rings, which are critical for understanding their reactivity and potential interactions in biological systems. Studies on compounds like 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole and ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate provide insights into the bond lengths and angles, indicating significant delocalization in certain structures, which could influence the compound's biological activity (Boechat et al., 2016).
Potential Antitumor Activity
The chemical framework of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide suggests potential for antitumor activity, as related structures have been explored for their cancer-fighting capabilities. Compounds with similar structural motifs, such as imidazotetrazines and imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, have shown curative activity against certain types of leukemia, pointing towards the possibility of leveraging similar compounds in cancer therapy (Stevens et al., 1984).
Synthesis and Chemical Reactions
Research into the synthesis and reactions of imidazo[5,1-c][1,2,4]triazines has provided valuable methodologies for creating compounds with potential therapeutic applications, including antitumor agents. These studies demonstrate the versatility of such compounds in chemical synthesis, offering pathways to generate novel molecules with varied biological activities (Baig & Stevens, 1981).
Antimicrobial Properties
Compounds bearing the triazole and imidazole rings have been investigated for their antimicrobial properties. Some derivatives, such as 3-arylamino-5-[2-(substituted imidazol-1-yl or benzimidazol-1-yl)ethyl]-1,2,4-triazole derivatives, have shown remarkable activity against various bacterial and fungal strains. This suggests that N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide could also possess antimicrobial efficacy, which could be explored further for potential applications in combating microbial infections (Demirayak et al., 2000).
Eigenschaften
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O/c1-17-8-10(15-16-17)12(19)14-5-7-18-6-4-13-11(18)9-2-3-9/h4,6,8-9H,2-3,5,7H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMJHRWQCCRIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C=CN=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-bromophenyl)-2-(2-(4-ethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetamide](/img/structure/B2961674.png)
![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2961677.png)

![Tert-butyl N-[[3-(prop-2-enoylamino)cyclopentyl]methyl]carbamate](/img/structure/B2961680.png)
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid](/img/structure/B2961681.png)
![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2961683.png)
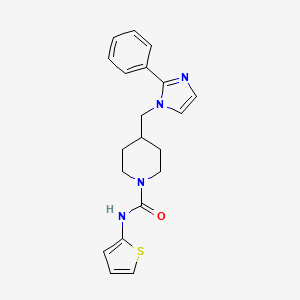


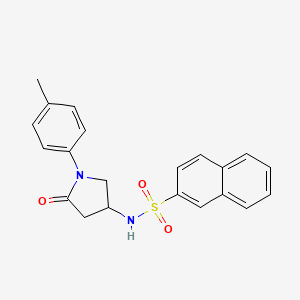
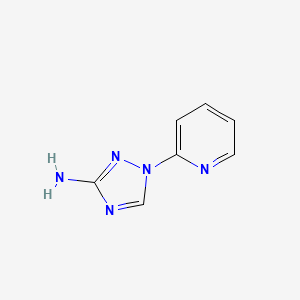
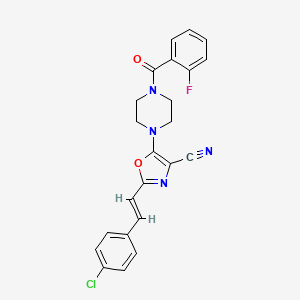
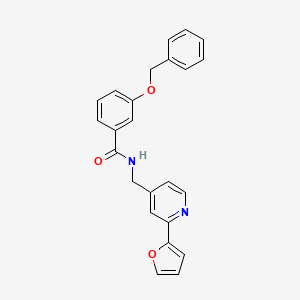
![2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2961697.png)